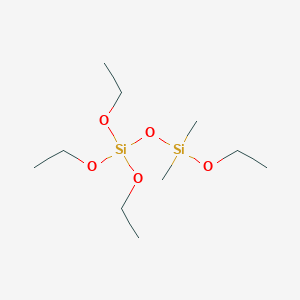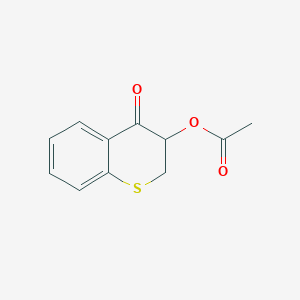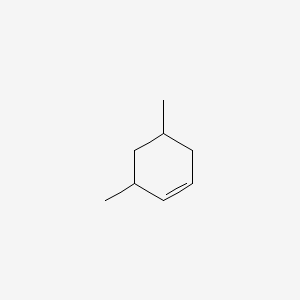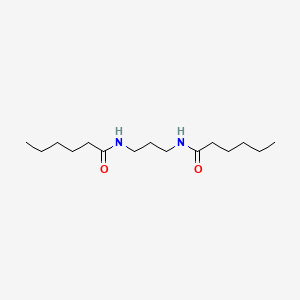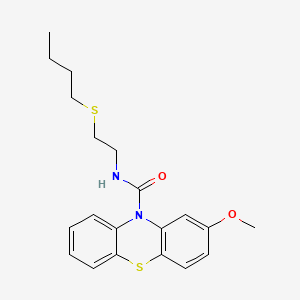
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with phenothiazine, which undergoes a series of reactions to introduce the carboxamide group and the N-(2-(butylthio)ethyl)-2-methoxy- substituents. Key steps in the synthesis may include:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amines.
Acylation: The amine groups are acylated to form the carboxamide.
Thioether Formation: The butylthio group is introduced through a nucleophilic substitution reaction.
Methoxylation: Finally, the methoxy group is added via an electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it may serve as a probe or ligand for studying enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound may be investigated for similar therapeutic applications.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- depends on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound’s functional groups may enhance its binding affinity and selectivity for these molecular targets, leading to desired pharmacological effects.
類似化合物との比較
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the N-(2-(butylthio)ethyl)-2-methoxy- substituents, resulting in different chemical properties and applications.
N-(2-(butylthio)ethyl)-2-chloro-10H-Phenothiazine-10-carboxamide: Contains a chloro group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide:
Uniqueness
The presence of the N-(2-(butylthio)ethyl)-2-methoxy- substituents in 10H-Phenothiazine-10-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other phenothiazine derivatives and may enhance its suitability for certain applications in research and industry.
特性
CAS番号 |
53056-78-3 |
|---|---|
分子式 |
C20H24N2O2S2 |
分子量 |
388.6 g/mol |
IUPAC名 |
N-(2-butylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-3-4-12-25-13-11-21-20(23)22-16-7-5-6-8-18(16)26-19-10-9-15(24-2)14-17(19)22/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
InChIキー |
KFTGMCCYQHDELC-UHFFFAOYSA-N |
正規SMILES |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


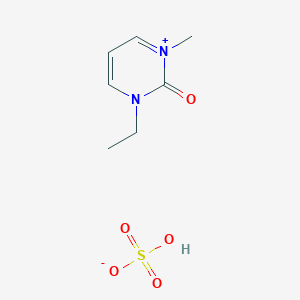
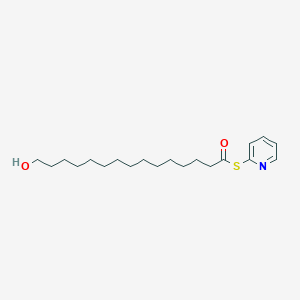

![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
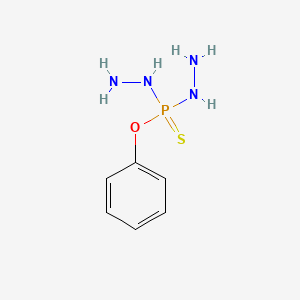
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)

